Home > Products > Screening Compounds P81317 > MDMB-BUTINACA butanoic acid metabolite
MDMB-BUTINACA butanoic acid metabolite -

MDMB-BUTINACA butanoic acid metabolite

Catalog Number: EVT-10952352
CAS Number:
Molecular Formula: C18H25N3O3
Molecular Weight: 331.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

MDMB-BUTINACA butanoic acid metabolite is a synthetic cannabinoid metabolite derived from ADB-BUTINACA, which is known for its psychoactive effects. This compound is categorized within the broader class of synthetic cannabinoids, which are often designed to mimic the effects of tetrahydrocannabinol, the active component of cannabis. The identification and analysis of this metabolite are crucial for understanding its pharmacological properties, potential health impacts, and implications in forensic science.

Source

MDMB-BUTINACA butanoic acid metabolite is synthesized from ADB-BUTINACA, which itself is a derivative of indazole. The metabolite can be isolated from biological samples, such as urine, where it serves as a marker for ADB-BUTINACA consumption. Research has indicated that various metabolic pathways contribute to its formation, including ester hydrolysis and oxidative defluorination .

Classification

This compound falls under the category of synthetic cannabinoids, specifically classified as a metabolite due to its derivation from another synthetic cannabinoid. As an analytical reference standard, it is used in research and forensic applications to detect the presence of synthetic cannabinoids in biological matrices .

Synthesis Analysis

Methods

The synthesis of MDMB-BUTINACA butanoic acid metabolite typically involves several chemical reactions that transform ADB-BUTINACA into its butanoic acid form. The primary method for synthesizing this compound includes:

  • Ester Hydrolysis: This reaction involves the breakdown of the ester bond present in ADB-BUTINACA, resulting in the formation of the corresponding carboxylic acid.
  • Oxidative Reactions: These reactions may further modify the molecular structure, leading to additional functional groups being introduced or altered.

Technical Details

The synthesis can be performed using various organic solvents and reagents under controlled laboratory conditions. Specific techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are employed to monitor reaction progress and verify product purity .

Molecular Structure Analysis

Structure

The molecular formula for MDMB-BUTINACA butanoic acid metabolite is C18H25N3O3C_{18}H_{25}N_{3}O_{3}, with a molecular weight of approximately 331.41 g/mol. The structure features an indazole core linked to a butanoic acid moiety.

Data

  • Molecular Weight: 331.41 g/mol
  • Accurate Mass: 331.1896
  • SMILES Notation: CCCCn1nc(C(=O)NC@HC(C)(C)C)c2ccccc12
  • IUPAC Name: (2S)-2-[(1-butylindazole-3-carbonyl)amino]-3,3-dimethyl-butanoic acid .
Chemical Reactions Analysis

Reactions

The primary reactions involving MDMB-BUTINACA butanoic acid metabolite include:

  • Ester Hydrolysis: This reaction leads to the cleavage of the ester group, resulting in the formation of butanoic acid as a primary metabolite.
  • Hydroxylation and Dehydrogenation: These processes may occur concurrently or sequentially, contributing to various metabolic products .

Technical Details

The metabolic pathways can be studied using in vitro models such as liver microsomes or cultured hepatocytes. Analytical techniques like liquid chromatography coupled with mass spectrometry (LC-MS) are essential for identifying and quantifying these metabolites in biological samples .

Mechanism of Action

Process

MDMB-BUTINACA butanoic acid metabolite exerts its effects primarily through interaction with cannabinoid receptors in the brain, particularly the CB1 receptor. The mechanism involves binding to these receptors, mimicking natural cannabinoids and altering neurotransmitter release.

Data

Research indicates that synthetic cannabinoids can have varying levels of potency at cannabinoid receptors compared to natural cannabinoids. The pharmacological profile includes effects such as analgesia, euphoria, and altered perception .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Crystalline solid
  • Storage Temperature: -20°C
  • Shelf Life: Approximately 1825 days when stored properly .

Chemical Properties

  • Solubility: Generally soluble in organic solvents; specific solubility data may vary based on solvent type.
  • Stability: Stability under various conditions should be assessed to determine shelf life and usability in research applications.
Applications

MDMB-BUTINACA butanoic acid metabolite is primarily utilized in scientific research and forensic analysis. Its applications include:

  • Forensic Toxicology: Used for detecting synthetic cannabinoid use in biological samples such as urine or blood.
  • Pharmacological Research: Investigated for its effects on cannabinoid receptors and potential therapeutic applications.
  • Analytical Chemistry: Serves as a reference standard for developing detection methods for synthetic cannabinoids in various matrices .
Metabolic Pathways and Biotransformation Mechanisms

Phase I Metabolism: Enzymatic Hydrolysis and Oxidative Transformations

Ester Hydrolysis Leading to Butanoic Acid Formation

The primary Phase I metabolic pathway for MDMB-BUTINACA involves carboxylesterase-mediated hydrolysis of its methyl ester group, yielding the pharmacologically relevant butanoic acid metabolite (IUPAC name: (2S)-2-[(1-butylindazole-3-carbonyl)amino]-3,3-dimethyl-butanoic acid; Molecular formula: C~18~H~25~N~3~O~3~) [3] [7]. This reaction is catalyzed predominantly by human carboxylesterases (hCES), specifically the hCES1b and hCES1c isoforms expressed in hepatic tissues. Enzyme kinetic studies demonstrate that the small alcohol moiety (methyl group) and bulky acyl component of MDMB-BUTINACA favor efficient binding to hCES1's catalytic site [4]. The butanoic acid metabolite retains the indazole-3-carboxamide core structure while acquiring a carboxylic acid functionality, significantly altering its polarity and receptor binding properties. Quantitative analyses of human hepatocyte incubations reveal this metabolite accounts for >60% of total observed Phase I products after 3–5 hours, confirming its status as the dominant metabolic pathway [3] [6].

Oxidative Defluorination and Carboxylation Pathways

For fluorinated analogs like 4F-MDMB-BUTINACA, oxidative defluorination emerges as a secondary metabolic pathway. This process involves cytochrome P450 (CYP)-mediated cleavage of the terminal carbon-fluorine bond in the 4-fluorobutyl tail, followed by oxidation to form 4-hydroxybutyl and subsequently 4-carboxybutyl metabolites [1] [2]. The carboxylated metabolite arises via a two-step oxidation: initial CYP-catalyzed ω-hydroxylation generates an unstable alcohol intermediate, which undergoes further oxidation via alcohol dehydrogenase (ADH) and aldehyde dehydrogenase (ALDH) to yield the terminal carboxylic acid derivative [2]. While less prominent than ester hydrolysis in quantitative terms, these metabolites serve as valuable forensic markers due to their extended detection windows in urine specimens [1] [6].

Role of Cytochrome P450 in N-Dealkylation and Hydroxylation

Cytochrome P450 isoforms (notably CYP3A4/5 and CYP2C19) drive additional oxidative transformations:

  • N-Dealkylation: Cleavage of the nitrogen-alkyl bond generates N-dealkylated metabolites, including the primary amine derivative resulting from tert-leucinamide linker scission [2].
  • Aliphatic Hydroxylation: Hydroxylation occurs preferentially at the tert-butyl group of the leucinamide moiety or the terminal carbon of the butyl chain (ω-1 position), producing alcohols susceptible to further oxidation [3].
  • Aromatic Hydroxylation: Less commonly, CYP-mediated oxidation targets the indazole ring at positions 5, 6, or 7, forming phenolic metabolites with increased polarity [2].

Table 1: Major Phase I Metabolites of MDMB-BUTINACA and Analogues

Metabolite TypeBiotransformation MechanismKey Enzymes InvolvedStructural Feature
Butanoic acid metaboliteEster hydrolysishCES1b, hCES1cFree carboxylic acid at linker head
4-Carboxybutyl derivativeOxidative defluorination/oxidationCYP, ADH, ALDHCarboxylic acid on tail moiety
N-Dealkylated metaboliteC-N bond cleavageCYP3A4, CYP2C19Free amine at linker head
Monohydroxylated derivativesAliphatic/aromatic hydroxylationMultiple CYP isoforms-OH group on tail or core

Phase II Metabolism: Glucuronidation and Sulfation Patterns

Phase II conjugation of MDMB-BUTINACA metabolites is notably limited. Glucuronidation occurs primarily on hydroxyl groups generated via Phase I oxidation (e.g., hydroxylated indazole rings or aliphatic chains), catalyzed by UDP-glucuronosyltransferases (UGTs) UGT1A9 and UGT2B7 [3] [6]. However, studies using human hepatocytes indicate these conjugates represent <10% of total metabolite abundance, suggesting inefficient conjugation kinetics [6]. Sulfation of phenolic metabolites by sulfotransferases (SULTs) is even less prevalent, observed only in fungal models like Cunninghamella elegans but not substantiated in human-derived systems [1] [3]. Crucially, the butanoic acid metabolite itself undergoes negligible Phase II metabolism due to steric hindrance from its tert-butyl group, limiting accessibility to conjugating enzymes' active sites [3] [4].

Comparative Metabolic Profiling Across In Vitro Models

Pooled Human Liver Microsomes (pHLM) vs. HepG2 Cell Line

  • pHLM: Generate comprehensive Phase I profiles (ester hydrolysis, hydroxylation, dehydrogenation) but fail to produce Phase II metabolites due to absent transferase activity. Ester hydrolysis rates in pHLM are 3.2-fold higher than in HepG2, attributable to higher hCES1 concentration [2] [4].
  • HepG2 Cells: Exhibit reduced metabolic capacity, producing only 9 metabolites vs. 17 in pHLM for 4F-MDMB-BUTINACA. Detectable Phase I reactions are limited to ester hydrolysis and monohydroxylation after prolonged (72h) incubation. No glucuronidated/sulfated conjugates observed [1] [3].

Fungal Biotransformation Models (Cunninghamella elegans)

Cunninghamella elegans demonstrates superior metabolic diversity:

  • Replicates all human-relevant Phase I pathways (hydrolysis, defluorination, hydroxylation) plus unique reactions like dihydrodiol formation on indazole cores [1].
  • Produces Phase II metabolites (glucosides and sulfates) not reliably detected in human hepatocyte studies. Sulfation occurs predominantly on phenolic hydroxyl groups [1] [3].
  • Generates 23 metabolites for 4F-MDMB-BUTINACA vs. 9 in HepG2 and 17 in pHLM, making it the most prolific in vitro system for metabolite discovery [1].

Table 2: Metabolic Model Comparison for MDMB-BUTINACA Biotransformation

ModelPhase I CoveragePhase II CoverageMetabolite YieldHuman Relevance
Pooled human liver microsomesHighNoneModerate (17 metabolites)High for Phase I
HepG2 cell lineLow (hydrolysis only)NoneLow (9 metabolites)Limited
Cunninghamella elegansHigh (+ dihydrodiols)Glucosides, sulfatesHigh (23 metabolites)Moderate (Phase II differs)
Primary human hepatocytesHighTrace glucuronidationModerate (12 metabolites)Highest overall

The butanoic acid metabolite is consistently detected across all models, validating its utility as a primary urinary biomarker for MDMB-BUTINACA exposure [1] [3] [7].

Properties

Product Name

MDMB-BUTINACA butanoic acid metabolite

IUPAC Name

2-[(1-butylindazole-3-carbonyl)amino]-3,3-dimethylbutanoic acid

Molecular Formula

C18H25N3O3

Molecular Weight

331.4 g/mol

InChI

InChI=1S/C18H25N3O3/c1-5-6-11-21-13-10-8-7-9-12(13)14(20-21)16(22)19-15(17(23)24)18(2,3)4/h7-10,15H,5-6,11H2,1-4H3,(H,19,22)(H,23,24)

InChI Key

JZINBWLHQCZMHR-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C2=CC=CC=C2C(=N1)C(=O)NC(C(=O)O)C(C)(C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.